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Compound of Interest

Compound Name:
4-Bromo-6-

(trifluoromethyl)quinoline

Cat. No.: B152581 Get Quote

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a

multitude of approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for

extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological

properties. Within this vast chemical space, halogenated and trifluoromethyl-substituted

quinolines have garnered significant attention due to the unique effects these moieties impart

on molecular characteristics such as lipophilicity, metabolic stability, and target binding affinity.

This guide provides a comprehensive technical overview of 4-Bromo-6-fluoro-2-

(trifluoromethyl)quinoline, a key building block in the synthesis of complex molecules for drug

discovery. While the initial inquiry focused on a related structure, the prevalence of data and

commercial availability of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS Number: 31009-

33-3) make it a compound of significant interest for researchers in this field.[4][5] This

document will delve into its synthesis, properties, and applications, offering practical insights

and detailed protocols to empower your research endeavors.

Physicochemical Properties and Structural Data
A thorough understanding of a molecule's physicochemical properties is paramount for its

effective use in synthesis and drug design. The key properties of 4-Bromo-6-fluoro-2-

(trifluoromethyl)quinoline are summarized below.
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Property Value Source

CAS Number 31009-33-3 [4][5]

Molecular Formula C₁₀H₄BrF₄N [4]

Molecular Weight 294.04 g/mol [6]

Appearance White to off-white powder [4]

InChI Key
JMZGVHLYCHYQEH-

UHFFFAOYSA-N

The presence of bromine, fluorine, and a trifluoromethyl group on the quinoline core bestows

this molecule with distinct electronic and steric properties, influencing its reactivity and potential

biological activity.[7]

Synthesis of 4-Bromo-6-fluoro-2-
(trifluoromethyl)quinoline: A Comparative Analysis
Several synthetic routes have been established for the preparation of 4-Bromo-6-fluoro-2-

(trifluoromethyl)quinoline. The choice of method often depends on the desired scale, available

starting materials, and tolerance for specific reaction conditions. Below, we explore two

classical and effective approaches: the Pfitzinger Reaction and the Skraup Synthesis.[7]

Pfitzinger Reaction
The Pfitzinger reaction is a reliable method for constructing the quinoline core from an isatin

derivative or, in this case, from an appropriately substituted aniline and a dicarbonyl compound.

For the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, 2-amino-4-bromo-6-

fluorobenzotrifluoride serves as a key precursor.[7]

Reaction Scheme:
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2-amino-4-bromo-6-fluorobenzotrifluoride +
 Malonic Acid Derivative

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Cyclization

ZnCl₂ (10 mol%)
Toluene, reflux (110–120°C)

12–15 hours

Yield: 55–68%

Click to download full resolution via product page

Caption: Pfitzinger reaction for the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Detailed Protocol:

To a solution of 2-amino-4-bromo-6-fluorobenzotrifluoride (1.0 equiv) and a suitable malonic

acid derivative (1.2 equiv) in toluene, add zinc chloride (0.1 equiv).

Heat the reaction mixture to reflux (110-120 °C) and maintain for 12-15 hours, monitoring the

reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature and quench with a

saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the desired product.[7]

Causality Behind Experimental Choices:

Zinc Chloride: Acts as a Lewis acid catalyst to promote the initial Knoevenagel condensation

and subsequent cyclization.
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Toluene: A high-boiling, non-polar solvent suitable for reflux conditions.

Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.

Skraup Synthesis
The Skraup synthesis is a classic, albeit often harsh, method for quinoline synthesis involving

the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Reaction Scheme:

2-amino-4-bromo-6-fluorobenzotrifluoride +
 Glycerol

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Dehydrative Cyclization

H₂SO₄ (concentrated)
Microwave-assisted (180–200°C)

Yield: 45–60%

Click to download full resolution via product page

Caption: Skraup synthesis for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Detailed Protocol:

Carefully add concentrated sulfuric acid to a mixture of 2-amino-4-bromo-6-

fluorobenzotrifluoride (1.0 equiv) and glycerol (3.0 equiv).

Heat the reaction mixture under microwave irradiation at 180-200 °C, monitoring for the

completion of the reaction.

Cool the mixture and cautiously pour it onto crushed ice.

Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice

bath.

Extract the product with a suitable organic solvent, such as dichloromethane.
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and

concentrate in vacuo.

Purify the residue by chromatography to yield the final product.[7]

Trustworthiness and Self-Validation:

The harsh conditions of the Skraup synthesis can sometimes lead to dehalogenation or other

side reactions.[7] It is crucial to confirm the identity and purity of the final product using

analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Applications in Drug Discovery and Medicinal
Chemistry
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a valuable building block for the synthesis of

more complex molecules with potential therapeutic applications. Its utility stems from the

reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling

reactions, and the overall electronic properties conferred by the trifluoromethyl and fluoro

groups.

Suzuki-Miyaura Cross-Coupling Reactions
The bromine at the 4-position of the quinoline ring is amenable to palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and

heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in a

drug discovery program.[8]

Workflow for Suzuki-Miyaura Coupling:

Combine 4-bromoquinoline derivative,
 boronic acid, catalyst, and base

 in a Schlenk flask

Establish Inert Atmosphere
 (Evacuate and backfill with Ar/N₂)

Add Degassed Solvent
 (e.g., 1,4-dioxane/water)

Heat Reaction Mixture
 (e.g., 90°C) with Stirring

Aqueous Workup and
 Extraction Column Chromatography 3-Arylquinoline Product

Click to download full resolution via product page
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation

that is fundamental to modern organic synthesis.[9] The mechanism involves a catalytic cycle

of oxidative addition, transmetalation, and reductive elimination.[8]

Potential Biological Activities
Derivatives of trifluoromethyl-substituted quinolines have shown promise in various therapeutic

areas. The parent compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, and its analogs

have been investigated for:

Enzyme Inhibition: The quinoline scaffold can interact with the active sites of various

enzymes. Notably, some derivatives have been shown to interact with cytochrome P450

enzymes, which are crucial in drug metabolism.[7]

Antimicrobial Activity:In vitro studies have demonstrated that certain trifluoromethyl-

substituted quinolines possess significant antimicrobial properties against various bacterial

strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[7]

The trifluoromethyl group often enhances lipophilicity, which can improve cell membrane

permeability and target engagement.[7]

Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-

Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

First Aid:

Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.
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Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

Inhalation: Move to fresh air.

Ingestion: Wash out mouth with water. Seek medical attention in all cases of exposure.[10]

Conclusion
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a versatile and valuable building block for the

synthesis of novel compounds in drug discovery and development. Its well-defined synthesis

and the reactivity of its functional groups provide a solid foundation for the creation of diverse

chemical libraries. A thorough understanding of its properties and reaction conditions, as

outlined in this guide, is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC
[pmc.ncbi.nlm.nih.gov]

3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

4. Page loading... [guidechem.com]

5. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3
[chemicalbook.com]

6. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook
[chemicalbook.com]

7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

8. benchchem.com [benchchem.com]

9. Suzuki Coupling [organic-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemsrc.com/en/cas/31009-33-3_1104617.html
https://www.benchchem.com/product/b152581?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534720/
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2564-4559
https://www.guidechem.com/supply/31009-33-3.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32457223.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32457223.htm
https://www.chemicalbook.com/synthesis/4-bromo-6-fluoro-2-trifluoromethyl-quinoline.htm
https://www.chemicalbook.com/synthesis/4-bromo-6-fluoro-2-trifluoromethyl-quinoline.htm
https://www.benchchem.com/product/b1267133
https://www.benchchem.com/pdf/Application_Notes_Suzuki_Coupling_of_3_Bromoquinoline_for_Advanced_Drug_Discovery.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. CAS#:31009-33-3 | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | Chemsrc
[chemsrc.com]

To cite this document: BenchChem. [Introduction: Navigating the Landscape of
Trifluoromethylquinolines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152581#4-bromo-6-trifluoromethyl-quinoline-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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